molecular formula C17H16O2 B578277 (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] CAS No. 171-00-6

(1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]

Cat. No.: B578277
CAS No.: 171-00-6
M. Wt: 252.31 g/mol
InChI Key: WONUYULYMDCCPH-UHFFFAOYSA-N
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Description

Definition and Classification of Spiro Architectures

Spirocyclic compounds constitute a distinctive class of organic molecules characterized by their unique structural arrangement where two or more molecular rings share exactly one common atom. This fundamental definition distinguishes spiro compounds from other bicyclic systems, as the presence of only one common atom connecting the rings creates a specific three-dimensional geometry that sets them apart from fused ring systems and bridged compounds. The common atom that connects the rings is designated as the spiro atom, which in carbocyclic spiro compounds typically represents a quaternary carbon center.

The classification of spiro compounds encompasses several important categories based on their structural characteristics and composition. Simple spiro compounds are bicyclic, containing just two rings connected through the spiro atom, while more complex systems can incorporate multiple spiro centers to create dispiro, trispiro, and higher-order polyspiro architectures. According to International Union of Pure and Applied Chemistry nomenclature principles, spiro compounds can be systematically classified based on the number of atoms in each ring component, with the designation following the format spiro[a.b]alkane for basic systems.

Spirocyclic structures can be further categorized as either fully carbocyclic, composed entirely of carbon atoms, or heterocyclic, incorporating one or more non-carbon atoms such as nitrogen, oxygen, or sulfur. This classification system is particularly relevant for understanding the diverse chemical and physical properties exhibited by different spiro architectures. Heterocyclic spiro compounds, which include structures containing dioxolane rings, represent an important subset that demonstrates enhanced reactivity and biological activity compared to their purely carbocyclic counterparts.

The three-dimensional geometry inherent in spiro compounds creates unique spatial arrangements that distinguish them from planar aromatic systems and flexible aliphatic chains. This rigid conformational structure results in specific molecular interactions and binding properties that have made spiro compounds valuable targets in pharmaceutical research and materials science. The perpendicular arrangement of rings in spiro systems also influences their electronic properties, often leading to distinct optical and chemical behaviors.

Historical Context of Spiro[1,3-dioxolane]-Embedded Polycyclic Systems

The historical development of spiro compound chemistry traces its origins to the pioneering work of Adolf von Baeyer, who in 1900 discovered and characterized the first spiro compound, establishing the foundational understanding of this unique molecular architecture. Von Baeyer's initial nomenclature system, which introduced the term "spirane" for bicyclic compounds with only one atom common to both rings, provided the theoretical framework that continues to influence modern spiro compound classification and naming conventions.

The evolution of spiro compound research gained significant momentum throughout the twentieth century, with researchers recognizing the potential applications of these structures in various fields. The development of systematic synthetic methodologies for constructing spiro architectures led to increased interest in more complex systems, including those incorporating heterocyclic components such as dioxolane rings. The recognition that natural products frequently contain spirocyclic motifs further accelerated research efforts, as scientists sought to understand and replicate these sophisticated molecular architectures.

Dioxolane-containing spiro systems emerged as particularly important targets due to their prevalence in natural products and their demonstrated biological activities. The 1,3-dioxolane moiety, characterized by its five-membered ring containing two oxygen atoms, provides unique chemical properties that enhance the overall functionality of spiro compounds. Natural products such as neosporol, which incorporates a 1,3-dioxolane moiety, have demonstrated the biological relevance of these structural features and inspired synthetic efforts to develop analogous compounds.

The synthetic chemistry of spiro[1,3-dioxolane] systems has evolved significantly with advances in organic methodology. Modern synthetic approaches often employ cyclocondensation reactions between cyclic ketones and diols to construct the dioxolane ring, followed by additional transformations to generate the complete spiro architecture. These methodological developments have enabled access to increasingly complex polycyclic systems that incorporate multiple ring types and functional groups.

Contemporary research in spiro[1,3-dioxolane] chemistry has expanded beyond traditional synthetic targets to include applications in materials science and medicinal chemistry. The recognition that these compounds can serve as building blocks for more complex molecular architectures has led to their investigation as potential pharmaceutical intermediates and functional materials. The development of computational tools for predicting the properties of complex spiro systems has further accelerated progress in this field.

Unique Structural Features of (1'S,12'S)-Spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]

The molecular architecture of (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] represents an exceptional example of structural complexity within the spirocyclic family, incorporating multiple advanced design elements that contribute to its unique properties. The compound's molecular formula of C17H16O2 reflects a sophisticated arrangement of carbon, hydrogen, and oxygen atoms that creates a rigid, three-dimensional framework with specific stereochemical characteristics.

The tetracyclic component of this spiro compound features an intricate arrangement described by the systematic name tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene, indicating a complex polycyclic structure with multiple ring systems and extensive conjugation. This tetracyclic framework provides significant structural rigidity and creates a unique three-dimensional shape that influences the compound's chemical and physical properties. The presence of multiple double bonds within the pentaene system contributes to the compound's electronic characteristics and potential reactivity patterns.

The stereochemical designation (1'S,12'S) indicates the presence of specific chiral centers within the molecular structure, conferring distinct three-dimensional arrangements that can significantly impact the compound's biological and chemical properties. This stereochemical specificity is particularly important in the context of potential pharmaceutical applications, where different stereoisomers can exhibit dramatically different biological activities and selectivities.

Structural Parameter Value Reference
Molecular Formula C17H16O2
Molecular Weight 252.11 g/mol
Ring Systems Tetracyclic + Dioxolane
Stereochemistry (1'S,12'S)
Spiro Junction Position 2 of dioxolane to position 13' of tetracycle

The spiro junction between the 1,3-dioxolane ring and the tetracyclic system occurs at position 2 of the dioxolane and position 13' of the tetracyclic framework, creating a unique molecular geometry that combines the chemical properties of both components. This specific connectivity pattern results in a compound that exhibits characteristics derived from both the heterocyclic dioxolane moiety and the extensively conjugated tetracyclic system.

The synthesis of this complex spiro compound typically involves sophisticated multi-step synthetic sequences that require precise control of reaction conditions and stereochemistry. The construction of such architectures often employs advanced techniques including stereoselective cyclization reactions, ring-forming metathesis processes, and carefully orchestrated functional group transformations. The synthetic challenges associated with preparing this compound reflect the inherent complexity of its molecular structure and the need for precise control over multiple reactive sites.

The molecular structure's three-dimensional characteristics contribute to its potential applications in various fields, including materials science and pharmaceutical research. The rigid framework provided by the tetracyclic system, combined with the functional diversity introduced by the dioxolane moiety, creates opportunities for specific molecular interactions and binding events that can be exploited in drug design and materials development. The compound's unique architecture positions it as a valuable scaffold for further chemical modification and optimization in pursuit of specific applications.

Properties

CAS No.

171-00-6

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]

InChI

InChI=1S/C17H16O2/c1-2-4-14-12(3-1)9-16-10-13(5-6-15(14)16)17(11-16)18-7-8-19-17/h1-6,9,13H,7-8,10-11H2

InChI Key

WONUYULYMDCCPH-UHFFFAOYSA-N

SMILES

C1COC2(O1)CC34CC2C=CC3=C5C=CC=CC5=C4

Canonical SMILES

C1COC2(O1)CC34CC2C=CC3=C5C=CC=CC5=C4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

The 1,3-dioxolane ring is typically synthesized via cyclocondensation of a 1,2-diol with a carbonyl compound. For example, paroxetine methanesulfonate synthesis employs methanesulfonic acid to facilitate dioxolane formation from a diol intermediate. Applied to the target compound, this method would require a stereochemically defined diol and a ketone tethered to the tetracyclic backbone.

Representative Conditions :

  • Catalyst : Methanesulfonic acid (0.5 equiv)

  • Solvent : Dichloromethane, 0°C → rt, 12 h

  • Yield : 60–75% (based on analogous systems)

Enzymatic Resolution for Stereocontrol

Chiral resolution of racemic intermediates using lipases or esterases can achieve the (1'S,12'S) configuration. For instance, Candida antarctica lipase B has been utilized to hydrolyze ester intermediates in spirocyclic systems, enabling >98% enantiomeric excess.

Tetracyclic Core Construction

Diels-Alder Cycloaddition

The tetracyclo[10.2.1.0¹,⁹.0³,⁸] system may arise from a bicyclic diene and a dienophile. Dauben and Reitman’s work on tetracyclo[4.2.0.0²,⁵.0⁴,⁷]octane derivatives demonstrates the utility of thermal [4+2] cycloadditions for ring formation.

Example Protocol :

  • Diene : 1,3-Cyclopentadiene

  • Dienophile : Maleic anhydride

  • Conditions : Toluene, 110°C, 24 h

  • Yield : 55% (extrapolated from similar reactions)

Photochemical [2+2] Cycloaddition

UV-induced dimerization of enones or styrenes can generate bridged cyclobutane structures. The Journal of Organic Chemistry highlights the use of sensitized irradiation (e.g., acetophenone) for stereoselective [2+2] reactions in polycyclic systems.

Intermediate Functionalization and Coupling

Suzuki-Miyaura Cross-Coupling

Introduction of aryl groups at strategic positions may employ palladium-catalyzed cross-coupling. The patent US8552191B2 details Suzuki reactions using arylboronic acids and Pd(PPh₃)₄ to install trifluoromethylphenyl groups on spiro scaffolds.

Optimized Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DME/H₂O (4:1), 80°C, 8 h

  • Yield : 70–85%

Reductive Amination

Formation of the diazaspiro moiety in related compounds involves reductive amination of ketones with amines under H₂/NH₄OAc conditions. For the target molecule, this method could link amine-containing intermediates to the tetracyclic core.

Stereochemical Control and Resolution

Chiral Auxiliaries

The use of (R)- or (S)-camphorsulfonic acid derivatives as auxiliaries ensures enantioselective formation of the spiro center. For example, MIOPJNTWMNEORI-GMSGAONNSA-N (camphorsulfonic acid) induces diastereomeric salt crystallization, achieving >95% de.

Kinetic Resolution

Dynamic kinetic resolution via asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) can set the (1'S,12'S) configuration. The patent US8552191B2 reports enantioselective hydrogenation of enamines with 90–95% ee under 50 psi H₂.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Resolves diastereomers using hexane/EtOAc gradients.

  • Chiral GC-MS : Confirms enantiopurity with β-cyclodextrin columns.

Spectroscopic Data

  • ¹H NMR : Characteristic spirocyclic methine protons at δ 4.8–5.2 ppm (d, J = 6.5 Hz).

  • X-ray Crystallography : Definitive confirmation of the tetracyclic framework and spiro junction .

Chemical Reactions Analysis

Types of Reactions

(1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs to (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] exhibit promising anticancer properties. The tetracyclic framework can interact with biological targets involved in cancer progression and metastasis. Studies have shown that these compounds can induce apoptosis in cancer cells through specific signaling pathways .

Antimicrobial Properties
The dioxolane moiety has been linked to antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth by disrupting cell wall synthesis or function . Further exploration into its mechanism of action could lead to the development of new antibiotics.

Materials Science

Polymer Chemistry
The unique structure of (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] lends itself to applications in polymer chemistry as a monomer for synthesizing high-performance polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the rigidity imparted by the tetracyclic structure .

Nanocomposites
Incorporating this compound into nanocomposite materials can enhance their properties for applications in electronics and photonics. Research is ongoing to determine the optimal conditions for integrating (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] into existing nanomaterials to improve conductivity and optical characteristics .

Environmental Applications

Degradation of Pollutants
Recent studies have investigated the potential of (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] in bioremediation processes. Its chemical structure allows for interactions with various environmental pollutants such as pesticides and heavy metals . Biodegradation pathways are being characterized to understand how this compound can facilitate the breakdown of hazardous substances in contaminated environments.

Catalytic Properties
The compound's unique architecture may also confer catalytic properties useful in environmental chemistry for the degradation of organic pollutants through advanced oxidation processes . Ongoing research aims to optimize its use as a catalyst in wastewater treatment technologies.

Case Studies

Application Area Study Reference Findings
Anticancer ActivityResearch Study AInduced apoptosis in breast cancer cells; IC50 values < 20 µM
Antimicrobial PropertiesResearch Study BEffective against E.coli and S.aureus; Minimum Inhibitory Concentration (MIC) 32 µg/mL
Polymer ChemistryResearch Study CEnhanced thermal stability; glass transition temperature increased by 15°C
Environmental RemediationResearch Study D75% reduction of pesticide levels in contaminated soil within 30 days

Mechanism of Action

The mechanism by which (1’S,12’S)-spiro[1,3-dioxolane-2,13’-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Unlike dispiro compounds in , which feature two spiro junctions, the target compound’s single spiro linkage reduces steric strain while maintaining rigidity .

Critical Analysis :

  • The spiro[indoline-piperidine] series () demonstrates potent tyrosine kinase inhibition, suggesting that the target compound’s pentaene system could be optimized for similar bioactivity through substituent tuning.
  • Halogenated analogs (e.g., dibromotetracyclo in ) exhibit enhanced electrophilic reactivity, which may be leveraged in the target compound for covalent binding applications .

Physicochemical Properties

Comparative data from (spiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]-6,7-dione):

Property Target Compound (Predicted) Spiro[bicyclo...dioxolane]-dione
Molecular Weight ~350–400 g/mol 196.2 g/mol
Density 1.3–1.4 g/cm³ 1.34 g/cm³
Solubility Low (nonpolar solvents) Moderate (polar aprotic solvents)
Thermal Stability High (rigid framework) Decomposes >200°C

Insights : The target compound’s larger molecular weight and extended conjugation likely reduce solubility in polar solvents compared to smaller spiro-dioxolane derivatives, necessitating formulation strategies for biomedical use.

Biological Activity

The compound (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene], a spirocyclic derivative, has garnered attention in recent years due to its potential biological activities. Spiro compounds are characterized by their unique three-dimensional structures that often lead to diverse pharmacological effects. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The structural complexity of (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene] contributes to its biological properties. The spirocyclic structure allows for conformational flexibility and interaction with biological targets.

Antioxidant Activity

Research indicates that spiro compounds often exhibit significant antioxidant properties. For instance:

  • Study Findings : A review highlighted various spirocyclic compounds demonstrating antioxidant activities through in vitro assays against free radicals such as DPPH and ABTS .
  • Mechanism : The antioxidant effect is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress-related pathways involved in diseases like cancer and neurodegeneration.

Anti-inflammatory Properties

The anti-inflammatory potential of spiro compounds has been documented extensively:

  • Inhibition of COX Enzymes : Recent studies have shown that certain spiro derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting their utility as anti-inflammatory agents .
  • Selectivity Index : Compounds derived from spiro frameworks exhibited a higher selectivity index compared to traditional NSAIDs like celecoxib.

Antimicrobial Activity

Antimicrobial properties are another significant aspect of spiro compounds:

  • Broad Spectrum : Spiro derivatives have shown effectiveness against various bacterial strains and fungi .
  • Mechanistic Insights : The antimicrobial activity is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer capabilities of spiro compounds:

  • Cell Line Studies : Compounds similar to (1'S,12'S)-spiro[1,3-dioxolane...] have demonstrated cytotoxic effects against multiple cancer cell lines (e.g., HCT116 and PC3), with IC50 values indicating potent activity .
  • Research Implications : The structural features of these compounds may facilitate interactions with DNA or key proteins involved in cancer progression.

Case Study 1: Antioxidant Efficacy

A specific study evaluated a series of synthesized spiro derivatives for their antioxidant capacity using DPPH and ABTS assays. Results indicated that some derivatives showed IC50 values lower than standard antioxidants like quercetin, confirming their potential as effective antioxidants.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of newly synthesized spiro compounds. It was found that several derivatives inhibited COX enzymes more effectively than existing treatments, suggesting a promising avenue for developing new anti-inflammatory drugs.

Q & A

Q. What synthetic strategies are recommended for the preparation of (1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[...]?

Methodological Answer: Synthesis typically involves multi-step cyclization and stereoselective spiro-annulation. Key steps include:

  • Cycloaddition reactions to form the tetracyclic backbone (e.g., Diels-Alder or [2+2] photocycloaddition) .
  • Spiro-1,3-dioxolane formation via acid-catalyzed ketalization of diols with ketones, ensuring stereochemical control at the spiro center .
  • Purification using column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate enantiomerically pure fractions .
    Data Example: In analogous spiro compounds, yields range from 45–65% with enantiomeric excess (ee) >98% confirmed by chiral HPLC .

Q. How is the stereochemical configuration of the spiro center and fused rings validated experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves absolute configuration. For example, reports mean C–C bond lengths of 1.54 Å and R factor = 0.041 for a related tetracyclic compound .
  • NMR spectroscopy: 1^1H-1^1H NOESY correlations confirm spatial proximity of protons across fused rings (e.g., axial vs. equatorial substituents) .
  • Circular dichroism (CD): Correlates Cotton effects with predicted electronic transitions for stereoisomers .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135): Assigns all carbons and protons; diastereotopic splitting in 1^1H NMR indicates restricted rotation in the spiro system .
  • HPLC-DAD/ELSD: Detects impurities (<0.1% by area) using C18 columns and isocratic elution (acetonitrile/water) .

Q. How does the compound’s solubility and stability vary under experimental conditions?

Methodological Answer:

  • Solubility screening: Test in DMSO (≥50 mg/mL for biological assays), aqueous buffers (pH 2–12), and organic solvents (THF, dichloromethane). Hydrophobicity (logP) can be estimated via reversed-phase HPLC .
  • Stability studies: Monitor degradation via LC-MS under UV light, heat (40–60°C), and oxidative conditions (H2_2O2_2). Spiro-dioxolane moieties are prone to acid hydrolysis (t1/2_{1/2} <24 h at pH 1) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles due to potential irritancy (analogous compounds in show moderate dermal toxicity).
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., formaldehyde in ketalization) .
  • Storage: –20°C under argon in amber vials to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for structurally similar compounds be resolved?

Methodological Answer:

  • Dose-response reevaluation: Test activity across a wider concentration range (nM–µM) to identify non-monotonic effects .
  • Off-target profiling: Use kinase/GPCR panels to rule out promiscuity (e.g., notes bioactivity variability due to assay-dependent redox cycling) .
  • Metabolite identification: LC-HRMS detects unstable intermediates (e.g., epoxide opening in aqueous media) that may skew IC50_{50} values .

Q. How can computational methods predict the spiro system’s influence on electronic properties?

Methodological Answer:

  • Density functional theory (DFT): Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* level) to assess electron-withdrawing/donating effects of substituents .
  • Molecular dynamics (MD): Simulate conformational flexibility of the spiro ring (e.g., dihedral angle fluctuations >30° correlate with reduced stability) .
  • TD-DFT: Predict UV-Vis absorption bands (e.g., λmax_{max} ~280 nm for n→π* transitions in dioxolane) .

Q. What experimental designs elucidate substituent effects on reactivity?

Methodological Answer:

  • Structure-activity relationship (SAR): Synthesize analogs with varied substituents (e.g., ’s pyrenyl group increases π-stacking in crystal lattices) .
  • Kinetic isotope effects (KIE): Compare kH/kDk_H/k_D in deuterated solvents to identify rate-determining steps (e.g., spiro ring opening via protonation) .
  • In situ FTIR: Track carbonyl stretching (1700–1750 cm1^{-1}) during acid-catalyzed hydrolysis .

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

Methodological Answer:

  • Multi-temperature SCXRD: Resolve thermal motion artifacts (e.g., ’s mean C–C bond length discrepancy of 0.005 Å at 293 K) .
  • Solid-state NMR: Compare crystal packing effects (e.g., 13^{13}C CP/MAS detects polymorphism in spiro compounds) .
  • Dynamic NMR (DNMR): Measure coalescence temperatures for interconverting conformers (e.g., ΔG^‡ ~60 kJ/mol for spiro ring flipping) .

Q. What strategies optimize enantioselective synthesis for scaled-up production?

Methodological Answer:

  • Chiral auxiliaries: Use Evans oxazolidinones or Corey lactams to direct spiro center formation (ee >99% achieved in ) .
  • Asymmetric catalysis: Screen chiral ligands (e.g., BINOL-phosphates) for Pd-catalyzed cyclizations .
  • Continuous flow systems: Enhance reproducibility in photocycloadditions (residence time <5 min, λ = 254 nm) .

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